2-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-8-[3-(ETHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-8-[3-(ETHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is a complex organic compound that features a unique combination of cyclohexene, triazole, and naphthyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-8-[3-(ETHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE typically involves multi-step organic synthesis. The key steps include:
Formation of the cyclohexene moiety: This can be achieved through the hydrogenation of benzene derivatives or via Diels-Alder reactions.
Construction of the triazole ring:
Assembly of the naphthyridine core: This can be synthesized through various methods, including condensation reactions of pyridine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-8-[3-(ETHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be explored for its therapeutic potential, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-8-[3-(ETHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE depends on its specific application. In a biological context, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Desvenlafaxine: A related compound with a similar cyclohexene structure.
Cyclohexenone derivatives: Compounds with a cyclohexenone core that may share some reactivity and properties.
Triazole-containing compounds: Molecules that feature the triazole ring, which is known for its stability and versatility in chemical reactions.
Uniqueness
2-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-8-[3-(ETHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is unique due to its combination of structural features, which may confer specific reactivity and potential applications that are not shared by other compounds. Its multi-functional nature allows for a wide range of chemical modifications and applications.
Properties
IUPAC Name |
8-[2-(cyclohexen-1-yl)ethyl]-2-(3-ethylsulfanyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2S/c1-2-32-23-25-22(26-27-23)29-13-10-19-17(21(29)31)14-16-18(24-19)9-12-28(20(16)30)11-8-15-6-4-3-5-7-15/h6,9-10,12-14H,2-5,7-8,11H2,1H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCIEYORXOFZPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NNC(=N1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CCC5=CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.